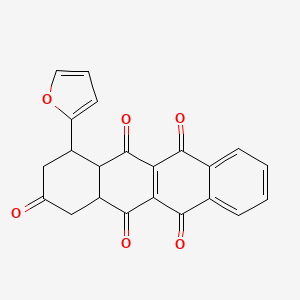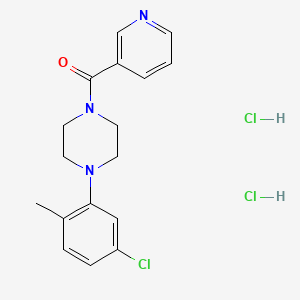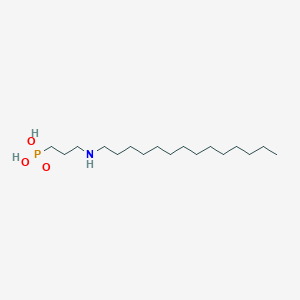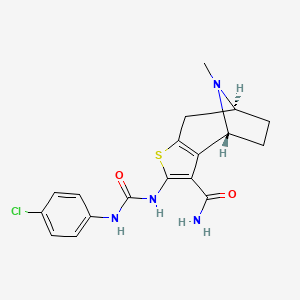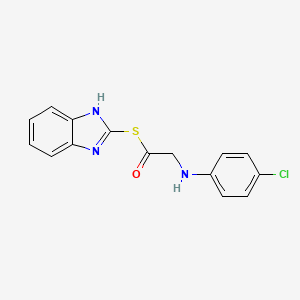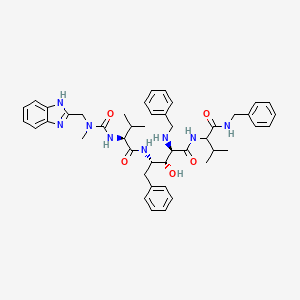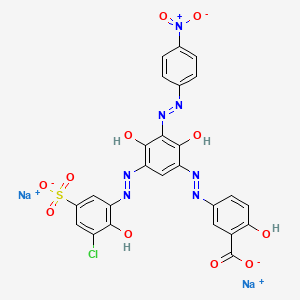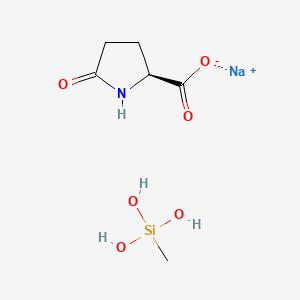
Einecs 308-916-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is commonly used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Natrium-5-oxo-L-prolinat, einer Verbindung mit Methylsilanetriol, beinhaltet die Reaktion von 5-oxo-L-Prolin mit Natriumhydroxid und Methylsilanetriol unter kontrollierten Bedingungen. Die Reaktion findet typischerweise in einem wässrigen Medium bei einem bestimmten pH-Wert und einer bestimmten Temperatur statt, um die Bildung des gewünschten Produkts sicherzustellen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reaktanten und Geräten in Industriequalität, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Natrium-5-oxo-L-prolinat, eine Verbindung mit Methylsilanetriol, durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Sie kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittel werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation verschiedene Oxo-Derivate ergeben, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Natrium-5-oxo-L-prolinat, eine Verbindung mit Methylsilanetriol, hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es laufen Forschungen, um seine potenziellen therapeutischen Anwendungen und Auswirkungen auf die menschliche Gesundheit zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von Natrium-5-oxo-L-prolinat, einer Verbindung mit Methylsilanetriol, beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an bestimmte Enzyme und Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biochemischen Wirkungen führen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, werden noch untersucht .
Wissenschaftliche Forschungsanwendungen
Sodium 5-oxo-L-prolinate, compound with methylsilanetriol, has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Wirkmechanismus
The mechanism of action of sodium 5-oxo-L-prolinate, compound with methylsilanetriol, involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die Natrium-5-oxo-L-prolinat, einer Verbindung mit Methylsilanetriol, ähneln, sind:
Natrium-PCA: Ein Natriumsalz der Pyrrolidoncarbonsäure, das in Kosmetika und Körperpflegeprodukten verwendet wird.
Methylsilanetriol: Eine siliziumbasierte Verbindung, die in verschiedenen industriellen Anwendungen verwendet wird.
Einzigartigkeit
Was Natrium-5-oxo-L-prolinat, eine Verbindung mit Methylsilanetriol, von ähnlichen Verbindungen unterscheidet, ist seine einzigartige Kombination von Eigenschaften, die es für ein breites Anwendungsspektrum geeignet macht. Seine Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen, und seine potenziellen biologischen Aktivitäten machen es zu einer wertvollen Verbindung für Forschung und industrielle Nutzung .
Eigenschaften
CAS-Nummer |
99035-50-4 |
|---|---|
Molekularformel |
C6H12NNaO6Si |
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
sodium;(2S)-5-oxopyrrolidine-2-carboxylate;trihydroxy(methyl)silane |
InChI |
InChI=1S/C5H7NO3.CH6O3Si.Na/c7-4-2-1-3(6-4)5(8)9;1-5(2,3)4;/h3H,1-2H2,(H,6,7)(H,8,9);2-4H,1H3;/q;;+1/p-1/t3-;;/m0../s1 |
InChI-Schlüssel |
UQCYJXJDVRKOCP-QTNFYWBSSA-M |
Isomerische SMILES |
C[Si](O)(O)O.C1CC(=O)N[C@@H]1C(=O)[O-].[Na+] |
Kanonische SMILES |
C[Si](O)(O)O.C1CC(=O)NC1C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




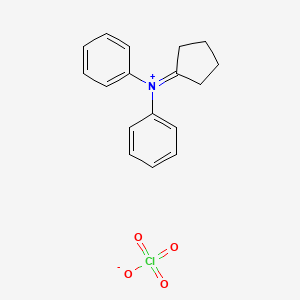
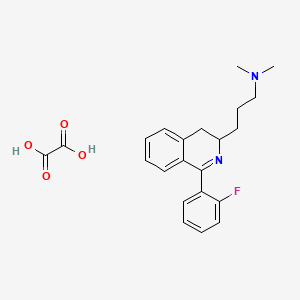
![1-[3-(methylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one;oxalic acid](/img/structure/B12738419.png)
